Product packaging for 4-(Benzyloxy)cyclohexanol(Cat. No.:CAS No. 2976-80-9)

4-(Benzyloxy)cyclohexanol

Cat. No.: B028230
CAS No.: 2976-80-9
M. Wt: 206.28 g/mol
InChI Key: GDGBMTDJFHTXID-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanol (CAS 2976-80-9) is a cyclohexanol-based compound of significant interest in advanced chemical and proteomics research. This compound is supplied as a cis/trans mixture with a typical purity of ≥95% and serves as a valuable intermediate in organic synthesis and pharmaceutical development. With a molecular formula of C 13 H 18 O 2 and a molecular weight of 206.28 g/mol, this reagent is characterized as a light yellow to clear, colorless oil with a density of approximately 1.07 g/cm³. Its key physical properties include a boiling point of around 110°C, and it shows solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, and methanol. Handling and Storage: This product requires specific storage conditions at +2° to +8°C and is sensitive to moisture. Safety data indicates it is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive handling protocols. Regulatory Compliance: This product is labeled For Research Use Only (RUO) . It is expressly not intended for diagnostic or therapeutic use in humans, nor for any other clinical applications. The RUO designation means this product is not subject to the regulatory oversight applied to in-vitro diagnostic medical devices (IVDs) and must be used solely in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B028230 4-(Benzyloxy)cyclohexanol CAS No. 2976-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBMTDJFHTXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525288
Record name 4-(Benzyloxy)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-80-9
Record name 4-(Benzyloxy)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Benzyloxy Cyclohexanol

Established Synthetic Pathways

Established methods provide reliable and well-documented procedures for the synthesis of 4-(benzyloxy)cyclohexanol. These pathways typically involve common transformations such as alkylation and reduction.

Alkylation Approaches to Cyclohexanol (B46403) Derivatives

One of the most direct methods for forming the benzyl (B1604629) ether linkage is through the Williamson ether synthesis. This involves the alkylation of a cyclohexanol derivative with a benzyl halide. The reaction typically employs a base to deprotonate the hydroxyl group of the cyclohexanol, creating an alkoxide that then acts as a nucleophile. For instance, the β-alkylation of cyclohexanol with benzyl alcohol can be catalyzed by ruthenium(II) bis(triphenylphosphine) complexes. researchgate.net Another approach involves reacting an alcohol with a benzyl halide in the presence of a tertiary amine base like diisopropylethylamine (DIPEA), which can be accelerated by a catalyst such as sodium iodide. researchgate.net

Derivation from 4-(Benzyloxy)cyclohexanone (B28227)

A common and efficient route to this compound is the reduction of the corresponding ketone, 4-(benzyloxy)cyclohexanone. cymitquimica.com This ketone precursor is commercially available or can be synthesized readily. chemicalbook.com The reduction of the carbonyl group to a hydroxyl group is typically achieved using metal hydride reagents.

The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to different ratios of cis- and trans-isomers of the product. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this transformation. Research has shown that the diastereoselectivity of this reduction can be significantly influenced by additives. For example, the use of lanthanide salts like cerium(III) chloride or lanthanum(III) chloride in conjunction with sodium borohydride can reverse the typical diastereoselectivity, favoring the formation of the equatorial alcohol. psu.edursc.org

A study demonstrated that reducing an intermediate cyclohexan-4-one with sodium borohydride in methanol (B129727) at temperatures between -60 to -78 °C in the presence of La³⁺ or Ce³⁺ resulted in a product mixture where the equatorial alcohol isomer constituted up to 80–90%. psu.edu

Table 1: Influence of Lanthanide Additives on the Diastereoselective Reduction of a 4-Benzyloxycyclohexanone Precursor psu.edursc.org

Reducing SystemSolventTemperature (°C)Major Product IsomerApproximate Yield of Major Isomer (%)
NaBH₄Methanol-78Axial AlcoholNot specified
NaBH₄ / LaCl₃Methanol-78 to -60Equatorial Alcohol80-90
NaBH₄ / CeCl₃Methanol-78 to -60Equatorial Alcohol80-90

Transformation from Protected Cyclohexanedione Precursors

A multi-step synthesis starting from protected forms of 1,4-cyclohexanedione (B43130) offers another versatile route. A common starting material is 1,4-cyclohexanedione monoethylene acetal. mdpi.comnih.gov This approach involves a sequence of reactions, typically starting with the creation of an α,β-unsaturated ketone. This can be achieved through a two-step dehydrogenation protocol that involves forming a silyl (B83357) enol ether, followed by oxidation. mdpi.com The resulting enone can then be subjected to various transformations. For the synthesis of this compound, the enone would undergo benzylation of the free ketone (if the starting material is a monoketal of 1,4-cyclohexanedione), followed by reduction of the carbonyl group and deprotection of the ketal.

Partial Benzylation Techniques for Polyols

The synthesis can also commence from 1,4-cyclohexanediol (B33098). This approach requires the selective benzylation of only one of the two hydroxyl groups, a process known as mono-benzylation. Achieving regioselectivity can be challenging as over-alkylation to the dibenzyl ether is a common side reaction. Strategies to favor mono-benzylation include using a stoichiometric amount of the benzylating agent, carefully controlling reaction conditions, or employing specific catalysts. For instance, exposing polyols to a moderate excess of benzyl bromide and a hindered base like DIPEA at elevated temperatures can achieve regioselective O-benzylation of primary positions. researchgate.net While 1,4-cyclohexanediol contains two secondary hydroxyls, similar principles of steric hindrance and controlled stoichiometry can be applied to favor the mono-benzylated product.

Advanced Synthetic Techniques

Advanced techniques focus on controlling the stereochemistry of the final product, yielding specific stereoisomers or enantiomers, which is often crucial for applications in areas like pharmaceutical synthesis.

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional structure of this compound is a key objective of advanced synthetic methods. This involves the synthesis of specific diastereomers (cis or trans) or pure enantiomers ((1R,4R), (1S,4S), (1R,4S), or (1S,4R)).

One powerful strategy is the asymmetric reduction of a prochiral precursor, 4-(benzyloxy)cyclohex-2-en-1-one. This enone itself can be synthesized in enantiomerically enriched form. nih.gov The enantioselective reduction of 4-(benzyloxy)cyclohexanone or related unsaturated ketones can be achieved using chiral catalysts. Asymmetric transfer hydrogenation (ATH) employing bifunctional ruthenium catalysts is a notable method. mdpi.comnih.gov Depending on the chirality of the catalyst used, either the (R)- or (S)-allylic alcohol can be produced with high enantioselectivity. mdpi.com

For example, the asymmetric reduction of 4-(benzyloxy)cyclohex-2-en-1-one using either an (R,R)- or (S,S)-Noyori-type ruthenium catalyst can provide access to the corresponding (R)- or (S)-allylic alcohol, which is a precursor to specific stereoisomers of this compound. mdpi.comnih.gov

Enzymatic methods also play a significant role. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used for the kinetic resolution of racemic intermediates. researchgate.net This involves the enzyme selectively acylating one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol).

Table 2: Examples of Advanced Stereoselective Methods

PrecursorMethodCatalyst/EnzymeKey OutcomeReference
4-(Benzyloxy)cyclohex-2-en-1-oneAsymmetric Transfer Hydrogenation (ATH)(R,R)- or (S,S)-Ruthenium CatalystEnantioselective synthesis of (R)- or (S)-4-(benzyloxy)cyclohex-2-en-1-ol mdpi.comnih.gov
Racemic 4-hydroxycyclohex-2-enone derivativesEnzymatic Kinetic ResolutionCandida antarctica Lipase B (CAL-B)Separation of enantiomers via selective acetylation researchgate.net
Intermediate Cyclohexan-4-oneDiastereoselective ReductionNaBH₄ / LaCl₃Selective formation of the equatorial alcohol psu.edursc.org
Diastereoselectivity in Borohydride Reductions

The reduction of 4-(benzyloxy)cyclohexanone using borohydride reagents is a fundamental transformation that can lead to different diastereomers of this compound. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the specific borohydride reagent used.

A pivotal study demonstrated a lanthanide-induced reversal of diastereoselectivity in the borohydride reduction of an intermediate cyclohexan-4-one. psu.edu This finding is crucial for the synthesis of specific isomers that are key intermediates for inhibitors of inositol (B14025) monophosphatase. psu.edursc.org The ability to control the direction of hydride attack, whether axial or equatorial, allows for the selective formation of either the cis- or trans-isomer of the resulting alcohol.

The stereoselectivity of borohydride reductions of cyclic ketones is influenced by several factors, including torsional strain and electrostatic interactions. vub.ac.beresearchgate.net In the case of 4-substituted cyclohexanones, the approach of the hydride reagent can be directed by the existing substituent. researchgate.net For instance, the reduction of substituted cyclobutanones has been shown to be highly selective for the cis-alcohol, a preference that can be enhanced by adjusting reaction temperature and solvent polarity. vub.ac.be While the geometry of cyclohexanones differs, similar principles of minimizing steric hindrance and stabilizing transition states apply, guiding the diastereochemical outcome of the reduction. vub.ac.beresearchgate.net

Table 1: Factors Influencing Diastereoselectivity in Borohydride Reductions

FactorInfluence on Stereoselectivity
Lewis Acids (e.g., La³⁺) Can chelate with the carbonyl oxygen and the benzyloxy group, altering the facial bias of the ketone and reversing the diastereoselectivity of the hydride attack. psu.edursc.org
Reducing Agent Size Bulky hydride reagents may exhibit different facial selectivity compared to smaller reagents like sodium borohydride due to steric interactions. researchgate.net
Solvent Polarity Can influence the conformation of the substrate and the reactivity of the reducing agent, thereby affecting the diastereomeric ratio of the product. vub.ac.be
Temperature Lowering the reaction temperature can enhance the inherent stereoselectivity of the reduction by favoring the transition state with the lowest activation energy. vub.ac.be
Enantioselective Hydrolysis and Acylation Strategies

Enzymatic methods, particularly those involving lipases, offer a powerful approach to obtain enantiomerically enriched this compound. These strategies rely on the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with the enzyme than the other.

Enantioselective hydrolysis often involves the use of a racemic ester of this compound. A lipase selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. chimia.ch This allows for the separation of an optically active alcohol and an optically active ester. For example, Pseudomonas cepacia lipase has been used for the enantioselective hydrolysis of related cyclohexenyl acetates. researchgate.net

Conversely, enantioselective acylation starts with racemic this compound. In the presence of an acyl donor, a lipase catalyzes the acylation of one enantiomer more rapidly, resulting in an enantioenriched ester and the unreacted alcohol enantiomer. thieme-connect.de Lipases such as those from Candida antarctica (CALB) have proven effective in these types of resolutions. mdpi.com

The choice of enzyme, solvent, and acylating agent are critical parameters that can be optimized to achieve high enantiomeric excess (ee) and yield. mdpi.com

Asymmetric Catalysis in Cyclohexanol Synthesis

Asymmetric catalysis provides a direct route to enantiomerically pure cyclohexanol derivatives, avoiding the need for resolution of racemic mixtures. nih.gov This field has seen significant advancements, with the development of chiral catalysts that can induce high levels of stereoselectivity. nobelprize.org

For the synthesis of chiral cyclohexanols, methods like chirally catalyzed hydrogenation and oxidation reactions are prominent. nobelprize.org While direct asymmetric synthesis of this compound via this route is not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable. nih.gov For instance, the enantioselective synthesis of (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one has been reported, which are valuable precursors that can be subsequently reduced to the corresponding chiral 4-(benzyloxy)cyclohexanols. researchgate.netnih.gov

Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool in asymmetric synthesis. youtube.com These catalysts can activate substrates in a stereocontrolled manner, leading to the formation of chiral products with high enantioselectivity. youtube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. kahedu.edu.in In the context of this compound synthesis, this involves the use of safer solvents, catalytic reagents, and energy-efficient conditions. royalsocietypublishing.orgcore.ac.uk

The use of biocatalysts, such as lipases in enantioselective hydrolysis and acylation, is a prime example of a green chemistry approach. researchgate.net These reactions are often performed in aqueous media or with reduced solvent usage, under mild temperature and pressure conditions. kahedu.edu.in

Furthermore, the selection of catalytic methods over stoichiometric reagents is a core principle of green chemistry. kahedu.edu.in Catalytic hydrogenations for deprotection, for example, are generally considered greener than methods that produce large amounts of waste. acs.org The development of reusable heterogeneous catalysts further enhances the environmental profile of these synthetic steps. acs.org Efforts are ongoing to replace hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids in various organic syntheses. kahedu.edu.in

Utility of the Benzyloxy Protecting Group in Synthesis

The benzyl ether is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a variety of reaction conditions and the multiple methods available for its removal. organic-chemistry.orgwiley.com

Selective Functionalization Strategies

The benzyloxy group at the C4 position of the cyclohexanol ring allows for selective functionalization at other positions of the molecule. Its presence prevents unwanted reactions at the protected hydroxyl group while chemical transformations are carried out elsewhere on the ring or on other functional groups. wiley.com For example, the hydroxyl group at C1 can be reacted or modified while the C4-hydroxyl remains protected. This is crucial in multi-step syntheses of complex molecules where regioselectivity is key. ontosight.aiarc-cbbc.nl

Deprotection Methodologies

The removal of the benzyl protecting group is a critical step to liberate the free hydroxyl group. Several methods are available, allowing for chemoselective deprotection in the presence of other functional groups. organic-chemistry.org

Table 2: Common Deprotection Methods for Benzyl Ethers

MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral conditions; high yield; clean byproducts (toluene). organic-chemistry.orgcommonorganicchemistry.comNot compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). organic-chemistry.org
Acidic Cleavage Strong acids (e.g., BCl₃)Effective for acid-stable substrates. organic-chemistry.orgLimited by the acid sensitivity of the substrate. organic-chemistry.org
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Useful for p-methoxybenzyl (PMB) ethers; can be applied to simple benzyl ethers with photoirradiation. organic-chemistry.orggoogle.comRequires specific substitution on the benzyl group for high efficiency or specific reaction conditions. organic-chemistry.org

Applications in Advanced Organic Synthesis and Material Science

Intermediate in Complex Molecule Construction

Precursor to Pharmaceutical Intermediates

Role in O-Desmethylvenlafaxine Synthesis

4-(Benzyloxy)cyclohexanol is a key precursor in the synthesis of O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380). researchgate.netpharmablock.com The synthesis does not use this compound directly but rather its oxidized counterpart, 4-(benzyloxy)cyclohexanone (B28227), or related nitrile intermediates.

In an optimized synthesis of O-desmethylvenlafaxine succinate (B1194679), a key step involves the 1,2-nucleophilic addition of 4-benzyloxyphenylacetonitrile (B1268079) to cyclohexanone (B45756) to produce 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol. An alternative pathway involves reacting 4-benzyloxy-2-dimethylaminomethyl-cyclohexanone with organometallic reagents. The benzyloxy group serves to protect the phenolic hydroxyl group during the synthesis and is removed in a later debenzylation step, often via catalytic hydrogenation, to yield the final active compound. researchgate.net This multi-step process, which includes condensation, reduction, and dimethylation, highlights the strategic importance of the protected intermediate to achieve high yields and purity of the final drug substance.

Table 1: Key Intermediates in O-Desmethylvenlafaxine Synthesis Derived from Benzyloxy-Protected Precursors

Intermediate Name Precursor(s) Role in Synthesis Reference(s)
1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol 4-Benzyloxyphenylacetonitrile, Cyclohexanone Product of nucleophilic addition; precursor to the amino alcohol core of ODV. ,
1-[1-(4-Benzyloxy-phenyl)-2-dimethylamino-ethyl]-cyclohexanol 2-(4-Benzyloxy-phenyl)-acrylic acid alkyl ester, Dimethylamine Direct precursor to ODV before the final debenzylation step. researchgate.net
Intermediates for Inositol (B14025) Monophosphatase Inhibitors

The cyclohexane (B81311) framework of this compound makes it a valuable starting point for the synthesis of inhibitors for inositol monophosphatase (IMPase). IMPase is a key enzyme in the phosphoinositide signaling pathway, and its inhibition is a therapeutic strategy for bipolar disorder.

Research has described an efficient route to homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor for IMPase inhibitors, starting from non-carbohydrate precursors. This epoxide intermediate, which contains the core structural features derived from a 4-benzyloxycyclohexanol-type structure, is crucial for building more complex, product-like inhibitors. The synthesis involves stereospecific reactions where the benzyloxy group plays a critical role in directing the stereochemistry and protecting the C4-hydroxyl position during the construction of these intricate molecules.

Precursors for Vernakalant

While Vernakalant is an antiarrhythmic drug containing a substituted cyclohexane ring, a direct synthetic pathway originating from this compound was not identified in the reviewed scientific literature. The documented syntheses of Vernakalant describe key intermediates such as (1R,2R)-2-[(R)-3-(benzyloxy)pyrrolidin-1-yl]cyclohexanol. In this specific intermediate, the benzyloxy group is attached to the pyrrolidine (B122466) ring, not the cyclohexanol (B46403) ring, indicating a different synthetic strategy and set of starting materials are employed.

The ketone derivative, 4-benzyloxy-cyclohexanone, serves as a versatile building block for a variety of complex benzylphenyl cyclohexane derivatives. For instance, it is used in the synthesis of 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds. In these syntheses, 4-benzyloxy-2-dimethylaminomethyl-cyclohexanone is reacted with substituted bromobenzene (B47551) compounds under conditions suitable for the formation of a new carbon-carbon bond, leading to the creation of a tertiary alcohol on the cyclohexane ring. The benzyloxy group at the C4 position remains intact during this transformation, providing a handle for further functionalization or deprotection in subsequent steps.

The process of designing a synthetic route for a complex molecule is known as retrosynthetic analysis. This problem-solving technique involves deconstructing a target molecule into simpler, commercially available precursors. The chemical attributes of this compound make it a strategic component in this planning process. Current time information in Bangalore, IN.

The presence of a stable benzyl (B1604629) ether allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group at the C4 position. This protecting group can be reliably removed under specific conditions (e.g., hydrogenolysis) at a late stage of the synthesis, which is a hallmark of a well-designed synthetic plan. researchgate.net The cyclohexane ring provides a rigid, three-dimensional scaffold that can be used to control the spatial arrangement of functional groups, which is often critical for a drug's interaction with its biological target.

Strategic Design in Synthetic Route Planning

Scalable Synthetic Processes for Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient and high-yielding but also scalable, safe, and economically viable. For this compound and related structures, several strategies are employed to meet these demands.

One approach involves the protection of a precursor molecule, followed by transformation. For instance, a scalable method for producing related compounds involves the protection of a phenolic hydroxyl group as a benzyl ether. This is exemplified in a preparation method where 4-(4-hydroxyphenyl)cyclohexanol is protected using benzyl chloride to yield 4-(4-benzyloxyphenyl)cyclohexanol, which is then oxidized for further use. patsnap.com

Biocatalysis offers a powerful and green alternative for large-scale synthesis. Engineered enzymes can provide high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. A notable example is the use of a P450cam enzyme variant (F87A-Y96F) for the C4-hydroxylation of cyclohexyl benzoate. This biocatalytic process directly produces this compound with high site-selectivity (>95%) and an isolated yield of 48%. nih.gov Such enzymatic reactions are attractive for industrial applications due to their high specificity and reduced environmental impact. nih.gov

The development of practical and scalable routes is a critical aspect of drug development. Chemoenzymatic strategies are often developed to overcome the challenges of traditional chemical methods, such as the use of hazardous reagents like sodium azide. mdpi.com In the synthesis of pharmaceutical intermediates, processes are optimized to deliver kilogram quantities with high yield and purity. For example, an imine reductase was used to produce a key chiral amine intermediate in 84% yield and >99.7% enantiomeric excess (ee), demonstrating the power of biocatalysis in scalable manufacturing. mdpi.com

A multi-step synthesis for O-desmethylvenlafaxine succinate highlights the efficiency achievable in industrial processes. A key intermediate, 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol, was synthesized with a purity of 99.13% and a remarkable yield of 99.71%, showcasing a highly optimized and scalable reaction step. frontiersin.org

Table 1: Comparison of Scalable Synthetic Methods

Method Product/Intermediate Yield Key Features Source(s)
Chemical Protection/Oxidation 4-(4-Benzyloxyphenyl)cyclohexanol Not specified Precursor to 4-(4-hydroxyphenyl) cyclohexanone patsnap.com
Biocatalytic Hydroxylation This compound 48% Uses P450cam variant; >95% site-selectivity nih.gov
Chemoenzymatic Reduction Chiral amine intermediate 84% >99.7% ee; avoids hazardous reagents mdpi.com

Optimization of Synthetic Yields in Multi-Step Pathways

Continuous flow chemistry, coupled with automated optimization algorithms, represents a modern approach to maximizing yields in multi-step processes. whiterose.ac.uk This methodology allows for rapid screening of reaction conditions (e.g., temperature, flow rate) to find an optimum. For a two-step process involving hydrogenation and amidation, a Bayesian optimization algorithm was used to efficiently identify conditions that resulted in an 85% yield for the telescoped two-stage reaction. whiterose.ac.uk This approach not only increases yield but also enhances safety and reduces waste. whiterose.ac.uk

In the synthesis of complex molecules like N-(4-(benzyloxy)benzyl)-4-aminoquinolines, yields can vary significantly across a multi-step pathway. A five-step synthesis reported the following:

Step 1: SN2 reaction to form 4-(benzyloxy)benzonitriles yielded 92-99%.

Step 2: Reduction of the nitrile to 4-(benzyloxy)benzylamines yielded 49-80%.

Step 3 & 4: Synthesis of 2-alkyl-4-chloroquinolines.

Step 5: Nucleophilic aromatic substitution to yield the final products gave 26-48% after purification. nih.gov The lower yields in the later steps, particularly the final purification-intensive step, highlight common challenges in multi-step syntheses. nih.gov

The formation of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol proceeded with a 99.71% yield. frontiersin.org

A subsequent reduction step using 10% palladium-carbon catalyst resulted in a 94.20% yield. frontiersin.org

The final crystallization step to form the succinate salt monohydrate yielded 90.27%. frontiersin.org

Table 2: Step-wise Yields in an Optimized Multi-Step Synthesis

Step Intermediate/Product Yield (%) Purity (%) Source(s)
Condensation 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol 99.71 99.13 frontiersin.org
Reduction 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride 94.20 98.32 frontiersin.org
Dimethylation O-desmethylvenlafaxine (ODV) 84.77 99.20 frontiersin.org
Salt Formation O-desmethylvenlafaxine succinate monohydrate 90.27 99.92 frontiersin.org

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Structural Elucidation

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Computational methods are widely used to determine the most stable molecular geometry.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for calculating the optimized geometry of molecules. For cyclohexanol (B46403) and its derivatives, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable conformations. mdpi.compsu.edu These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. For instance, DFT calculations can accurately predict the chair conformation as the most stable for the cyclohexane (B81311) ring in substituted cyclohexanols. researchgate.net The accuracy of these calculations can be benchmarked by comparing the computed enthalpy change of a reaction, such as C-H bond dissociation in cyclohexane, with known experimental values. psu.edu

Comparison with Experimental Crystallographic Data

The ultimate validation of a computed molecular structure comes from a comparison with experimental data, most notably from X-ray crystallography. researchgate.net This technique provides precise atomic coordinates in the solid state. For related cyclohexanone (B45756) derivatives, X-ray crystallography has been used to confirm the chair conformation of the cyclohexane ring and to determine the axial or equatorial preference of substituents. researchgate.net For example, in some 4-substituted cyclohexanone derivatives, the substituent has been found to occupy the axial position in the solid state. researchgate.net When comparing DFT-calculated geometries with X-ray data, it's important to consider that DFT calculations often pertain to the molecule in the gas phase, while crystallography describes the solid state where packing forces can influence conformation. Discrepancies between theoretical and experimental values for bond lengths and angles can arise due to these phase differences. For instance, a study on a benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate noted differences in bond lengths and angles between the DFT-calculated (gas phase) and XRD (solid phase) structures.

Reaction Mechanism Elucidation through Computational Models

Computational models are invaluable for mapping out the energetic pathways of chemical reactions, helping to understand how reactants are converted into products.

Transition State Analysis

A key aspect of understanding a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transient structures. For reactions involving cyclohexanol derivatives, such as elimination reactions, computational analysis can help elucidate the mechanism, for example, by determining whether it proceeds through an E1 or E2 pathway. scribd.com In an E1 reaction of cyclohexanol, a carbocation intermediate is formed after the protonated hydroxyl group leaves. libretexts.org Quantum chemical studies, often using DFT, can model the energetics of such pathways, including the barriers for different steps like internal abstraction and ring-opening in related cyclic ethers. psu.eduacs.org These calculations can reveal how factors like Lewis acid catalysis can lower the reaction barrier by reducing steric repulsion. acs.org

Conformational Dynamics and Energy Landscape Analysis

Molecules are not static entities; they are constantly in motion, undergoing conformational changes. Understanding these dynamics is crucial for comprehending their behavior. For substituted cyclohexanes like 4-(benzyloxy)cyclohexanol, the cyclohexane ring can exist in different conformations, with the chair form being the most stable. researchgate.netgmu.edu The substituents can occupy either axial or equatorial positions, and the energy difference between these conformers influences their relative populations. gmu.edu Computational methods can be used to calculate the steric energies of these different conformations and to explore the energy landscape of the molecule. gmu.edu For cyclohexanol itself, the orientation of the hydroxyl group (axial or equatorial) and the rotation of the hydrogen atom of the hydroxyl group contribute to the conformational possibilities. gmu.edu

Ligand-Protein Interaction Modeling

If this compound or its derivatives are to be considered for biological applications, understanding how they interact with proteins is essential. biosynth.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. schrodinger.comresearchgate.net This modeling can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. researchgate.net The binding affinity, which indicates the strength of the interaction, can also be predicted using scoring functions or more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). biorxiv.orgnih.gov For example, docking studies on related compounds have been used to understand their binding to receptors like the EGFR kinase domain. researchgate.netresearchgate.net These computational approaches are instrumental in drug discovery for screening large libraries of compounds and for optimizing lead candidates. schrodinger.comescholarship.org

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scialert.net This method helps to forecast the binding affinity and mode of interaction between the ligand and the active site of a biological target. scialert.net The process is crucial for identifying potential therapeutic targets and understanding the mechanism of action of a compound. nih.govsciensage.info

In the absence of specific molecular docking studies for this compound, we can look at research on structurally related compounds to hypothesize potential target classes. For instance, molecules containing benzyloxy groups have been investigated for their interaction with various enzymes. Derivatives of 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione were subjected to docking studies to evaluate their potential as antifungal agents by targeting the Candida albicans cytochrome P450 enzyme lanosterol (B1674476) 14 α-demethylase. dntb.gov.ua Similarly, other complex molecules incorporating a benzyloxy moiety have been studied as potential inhibitors for targets like the SARS-CoV-2 main protease and monoamine oxidase B (MAO-B). scialert.netnih.gov

A typical molecular docking study for this compound would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry to find the most stable conformation.

Selection of a Receptor: Identifying a potential protein target based on the therapeutic area of interest. This could include enzymes like kinases, proteases, or cytochrome P450s.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Calculating the binding energy for each pose to estimate the binding affinity. The poses are then analyzed to understand key interactions like hydrogen bonds and hydrophobic interactions.

The results, often presented as a binding affinity score (e.g., in kcal/mol), indicate the strength of the interaction. A lower binding energy generally suggests a more stable and potent interaction.

Table 1: Hypothetical Biological Target Classes for this compound Docking Studies This table is illustrative and based on targets studied for structurally related compounds. No specific docking results for this compound are publicly available.

Target ClassSpecific ExamplePotential Therapeutic Area
Cytochrome P450 EnzymesLanosterol 14 α-demethylaseAntifungal
OxidoreductasesMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases
HydrolasesSARS-CoV-2 Main ProteaseAntiviral
KinasesSerine/threonine-protein kinaseAnticancer, Anti-inflammatory

In Silico Prediction of Pharmacokinetic Properties (ADMET)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.govasianjpr.com These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. dntb.gov.uaresearchgate.net

While a full, experimentally verified ADMET profile for this compound is not available, predictive data for its close analogue, 4-(Benzyloxy)cyclohexanone (B28227), can be found in public databases and used for illustrative purposes. iapchem.org Various online tools and software platforms like SwissADME, pkCSM, and others are commonly used for these predictions. nih.gov

Key ADMET-related properties that are typically predicted include:

Physicochemical Properties: Parameters like molecular weight (MW), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are fundamental to predicting drug absorption and transport.

Lipophilicity: Often expressed as LogP, this value indicates a compound's solubility in lipids versus water. It influences absorption, distribution, and membrane permeability.

Water Solubility (LogS): Predicts how well the compound dissolves in aqueous environments, which is crucial for administration and distribution in the body.

Pharmacokinetics: This includes predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like cytochrome P450 (CYP) isoforms.

Drug-Likeness: Evaluates whether a compound's structure complies with established empirical rules, such as Lipinski's Rule of Five, which predict oral bioavailability.

Toxicity: Forecasts potential toxic effects, such as hepatotoxicity or mutagenicity.

Table 2: Illustrative In Silico ADMET-Relevant Properties The following data is based on the computationally predicted properties for the related compound 4-(Benzyloxy)cyclohexanone and serves as an example of a typical ADMET prediction. iapchem.org

PropertyPredicted Value (for 4-(Benzyloxy)cyclohexanone)Implication
Physicochemical Properties
Molecular FormulaC13H16O2 iapchem.org
Molecular Weight204.26 g/mol Complies with Lipinski's rule (< 500) iapchem.org
Topological Polar Surface Area (TPSA)26.3 ŲSuggests good cell permeability iapchem.org
Hydrogen Bond Donors0Complies with Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors2Complies with Lipinski's rule (≤ 10)
Rotatable Bonds3Suggests good oral bioavailability
Lipophilicity & Solubility
Consensus LogP2.36Optimal lipophilicity for drug-likeness
Pharmacokinetics
GI Absorption (Predicted)HighLikely well-absorbed from the gut
BBB Permeant (Predicted)YesMay cross the blood-brain barrier
P-glycoprotein Substrate (Predicted)NoNot likely to be actively effluxed from cells
CYP1A2 Inhibitor (Predicted)NoLow potential for drug-drug interactions via this enzyme
CYP2C19 Inhibitor (Predicted)NoLow potential for drug-drug interactions via this enzyme
CYP2C9 Inhibitor (Predicted)YesPotential for drug-drug interactions via this enzyme
CYP2D6 Inhibitor (Predicted)NoLow potential for drug-drug interactions via this enzyme
CYP3A4 Inhibitor (Predicted)YesPotential for drug-drug interactions via this enzyme
Drug-Likeness
Lipinski's Rule Violations0Good potential for oral bioavailability

These predictive models suggest that a compound like 4-(Benzyloxy)cyclohexanone would likely have good oral absorption and membrane permeability. However, it also flags a potential for drug-drug interactions due to the predicted inhibition of key cytochrome P450 enzymes (CYP2C9 and CYP3A4). Such predictions are invaluable for guiding further chemical modifications and experimental testing.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 4-(Benzyloxy)cyclohexanol in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the molecular framework and deduce its stereochemical and conformational properties.

¹H NMR for Structural and Stereochemical Assignment

Proton (¹H) NMR spectroscopy is instrumental in assigning the structure and relative stereochemistry (cis or trans) of this compound isomers. The chemical shifts (δ), multiplicities, and coupling constants (J) of the cyclohexyl protons provide a wealth of structural information.

The protons on the cyclohexane (B81311) ring exhibit distinct signals depending on their axial or equatorial orientation and their position relative to the hydroxyl and benzyloxy substituents. The configuration of isomers can be established by comparing the chemical shifts and signal patterns in their ¹H NMR spectra with those of known cis and trans-1,4-cyclohexane derivatives. nih.gov For instance, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the benzyloxy group (H-4) are of particular diagnostic importance. The width and multiplicity of these signals can help differentiate between the cis and trans isomers due to different coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.

In research involving related 4-substituted cyclohexanone (B45756) derivatives, ¹H NMR spectroscopic analysis, in conjunction with conformationally restricted models, has been effectively used to determine molecular structure. nih.govnih.govresearchgate.net This comparative approach allows for the confident assignment of stereochemistry based on established spectral patterns.

Table 1: Representative ¹H NMR Data for a Substituted Cyclohexanol (B46403) Derivative Note: This table presents data for a related derivative, (1S,2S)-2-(Benzyloxy)cyclohexyl phenyl carbonate, to illustrate the type of information obtained from ¹H NMR.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Aromatic H7.33–7.11m
H-1 (CH-OCOOPh)4.72ddd, J = 10.1, 8.4, 4.5
Benzyl (B1604629) CH₂4.62, 4.54d, J = 11.9
H-2 (CH-OBn)3.42ddd, J = 9.9, 8.4, 4.4
Cyclohexyl H2.13–1.15m
Data sourced from a study on (1S,2S)-2-(Benzyloxy)cyclohexyl phenyl carbonate. cdnsciencepub.com

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is indicative of its chemical environment.

The carbon signals for the cyclohexane ring, the benzylic methylene (B1212753) carbon (CH₂), and the aromatic carbons of the benzyl group appear in characteristic regions of the spectrum. The carbons bonded to the electron-withdrawing oxygen atoms (C-1 and C-4) are shifted downfield. As with ¹H NMR, the comparison of ¹³C chemical shifts between isomers is a reliable method for confirming stereochemical assignments. nih.gov The subtle differences in the electronic environment and steric interactions in the cis and trans isomers lead to measurable variations in their respective ¹³C NMR spectra. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Cyclohexanol Derivative Note: This table presents data for a related derivative, (1S,2S)-2-(Benzyloxy)cyclohexyl phenyl carbonate, to illustrate the type of information obtained from ¹³C NMR.

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl C=O153.4
Aromatic C151.3, 138.8, 129.7, 129.5, 128.5, 127.6, 127.5, 125.9, 121.2, 121.0
C-1 (CH-OCOOPh)80.3
C-2 (CH-OBn)79.2
Benzyl CH₂71.6
Cyclohexyl C29.9, 23.4
Data sourced from a study on (1S,2S)-2-(Benzyloxy)cyclohexyl phenyl carbonate. cdnsciencepub.com

NMR for Conformational Equilibrium Determination

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. NMR spectroscopy, particularly through variable-temperature experiments and analysis of signal bandwidths, is a powerful technique for studying this equilibrium.

Research on analogous 4-substituted cyclohexanone hydrazone salts has shown that the conformational preference can be significantly influenced by factors such as the charge of the molecule and the polarity of the solvent. nih.govresearchgate.net For these molecules, the conformer with an axial substituent was found to be stabilized and predominant in solution. nih.govresearchgate.net This stabilization is attributed to favorable electrostatic interactions. nih.gov The conformational equilibrium can be quantified by performing low-temperature NMR experiments. At sufficiently low temperatures (e.g., -90 °C), the rate of ring-flipping slows down enough on the NMR timescale to allow for the observation and integration of signals from individual conformers (axial vs. equatorial), providing a direct measure of their relative populations. nih.gov

X-ray Crystallography

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous view of the molecule's conformation and stereochemistry in the solid state. d-nb.infocdri.res.in This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

Solid-State Conformational Analysis

X-ray crystallographic studies provide definitive evidence of the preferred conformation of this compound derivatives in the solid state. nih.govresearchgate.net For related structures, such as a 4-benzyloxy hydrazone and an iminium ion, crystallographic analysis has demonstrated that the pendant benzyloxy group preferentially adopts an axial configuration within the cyclohexane ring. nih.govnih.govresearchgate.net

This preference for the axial arrangement in the solid state can sometimes differ from the behavior observed in solution, highlighting the role of crystal packing forces versus solvent effects in dictating molecular conformation. nih.gov The analysis of the crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's minimum energy conformation within the crystal. mdpi.comrsc.org

Confirmation of Stereochemical Configurations

X-ray crystallography is considered the definitive method for the absolute confirmation of stereochemistry. nih.govresearchgate.netcdri.res.in By solving the crystal structure, the relative positions of all atoms in the molecule can be determined, unequivocally establishing the cis or trans relationship between the substituents on the cyclohexane ring.

In studies of newly synthesized compounds, obtaining single crystals suitable for X-ray diffraction analysis is often a critical step to confirm the outcome of a stereoselective reaction. researchgate.net The resulting three-dimensional structural model validates the stereochemical assignments made by other techniques like NMR and provides a solid foundation for understanding the molecule's structure-activity relationships. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the ether linkage, and the aromatic ring.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. pressbooks.pub For this compound, this appears as a strong and typically broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.publibretexts.org The spectrum also shows a strong C-O stretching absorption for the secondary alcohol group, which is typically found near 1050 cm⁻¹. pressbooks.pub

Additionally, the presence of the benzyl ether moiety gives rise to several other distinct peaks. These include the C-O-C stretching vibrations of the ether linkage and the characteristic absorptions of the benzene (B151609) ring. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the cyclohexane ring appears in the 2850-2960 cm⁻¹ range. pressbooks.pub Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ region. libretexts.org While specific spectra for this compound confirm that its IR spectrum corresponds to its reference spectrum, the analysis relies on these well-established correlation regions for functional group identification. carlroth.comcarlroth.com

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Appearance
Alcohol (O-H)Stretching (Hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (Cyclohexane)Stretching2850 - 2960Strong
Aromatic C=CRing Stretching1450 - 1600Medium to Weak, Multiple Bands
Alcohol (C-O)Stretching~1050Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, the molecular weight is 206.28 g/mol . lgcstandards.com In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or, more commonly with soft ionization techniques, as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) is an essential technique that measures mass with very high accuracy, typically to within 5 parts per million (ppm). scispace.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). scispace.com

For this compound, the molecular formula is C₁₃H₁₈O₂. lgcstandards.comachemblock.com HRMS analysis provides an experimentally determined accurate mass, which can be compared against the calculated theoretical mass to confirm this formula. The accurate mass for this compound has been reported as 206.1307. lgcstandards.comlgcstandards.com This high level of accuracy provides strong evidence for the compound's elemental composition, a critical piece of data in chemical research and synthesis.

ParameterValueReference
Molecular FormulaC₁₃H₁₈O₂ lgcstandards.comachemblock.com
Average Molecular Weight206.28 g/mol lgcstandards.com
Calculated Monoisotopic Mass206.13068 DaCalculated
Reported Accurate Mass206.1307 Da lgcstandards.comlgcstandards.com

X-ray Powder Diffraction (XRD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRD or XRPD) is a non-destructive analytical technique used to characterize the solid-state form of a material. malvernpanalytical.com It is the primary method for identifying crystalline phases, as each crystalline solid produces a unique diffraction pattern that acts as a fingerprint. americanpharmaceuticalreview.com The technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, a phenomenon described by Bragg's Law. carleton.edu

In pharmaceutical and chemical research, XRD is crucial for identifying and distinguishing between different crystalline forms (polymorphs), which can have different physical properties. americanpharmaceuticalreview.com It is also used to determine the phase purity of a bulk crystalline sample. researchgate.net Since this compound exists as cis and trans isomers, which are often supplied as a mixture, XRD would be an essential technique for characterizing the distinct crystalline structure of each individual isomer upon separation and crystallization. carlroth.comcarlroth.com The XRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), provides direct information on the unit cell dimensions and packing of molecules in the solid state. americanpharmaceuticalreview.comcarleton.edu

Medicinal Chemistry and Biological Activity Research on 4 Benzyloxy Cyclohexanol Derivatives

Structure-Activity Relationship (SAR) Studiesresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-(benzyloxy)cyclohexanol, these studies have elucidated the critical roles of both the benzyloxy substituent and the stereochemistry of the cyclohexanol (B46403) ring.

Impact of Benzyloxy Substituent on Biological Interactionijper.org

The benzyloxy group, which consists of a benzyl (B1604629) group linked to the cyclohexanol core via an ether bond, is a recurring motif in various biologically active molecules. Its presence is often crucial for the molecule's ability to interact effectively with biological targets. Research indicates that this group can participate in important binding interactions such as hydrophobic and hydrogen bonding interactions. The lipophilicity conferred by the benzyl portion of the substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

In broader medicinal chemistry, the benzyloxy group is often considered essential for the biological activity of certain classes of compounds. For example, in some contexts, its replacement leads to a diminishment of activity. nih.gov The benzyloxy moiety in complex structures like (2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanone is thought to confer specific interactions with biological targets, making such compounds candidates for drug discovery. ontosight.ai Similarly, in diarylpentanoids, substituting substituents with benzyloxy groups has been shown to result in more potent biological inhibition. mdpi.com This underscores the functional importance of this group in molecular recognition by biological macromolecules.

Table 1: Observed Influence of Benzyloxy Group on Bioactivity

Compound Class Role of Benzyloxy Group Observed Effect Source
Cyclobutanol Derivatives Hydrogen Bonding, Hydrophobic Interactions Influences reactivity and binding affinity.
Thiophene Derivatives Essential for Activity Replacement diminishes anticancer activity. nih.gov
Diarylpentanoids Potency Enhancement Substitution with benzyloxy groups led to more potent IL-6 inhibition. mdpi.com

Stereochemical Requirements for Biological Potencyuogqueensmcf.comontosight.ai

The three-dimensional arrangement of atoms (stereochemistry) in this compound derivatives is a critical determinant of their biological potency. The cyclohexanol ring is not planar and can adopt different conformations, leading to cis and trans diastereomers where the substituents (hydroxyl and benzyloxy groups) have different spatial orientations relative to the ring.

Research into inhibitors of inositol (B14025) monophosphatase, an enzyme implicated in the pathology of manic depression, has highlighted the strict stereochemical requirements for inhibition. psu.edu The synthesis of homochiral (1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol serves as a key intermediate for potent inhibitors. psu.eduresearchgate.net During the synthesis of these inhibitors, the reduction of an intermediate cyclohexanone (B45756) demonstrated the importance of stereoselectivity. Borohydride (B1222165) reduction under specific conditions, induced by lanthanide ions like La³⁺, could reverse the diastereoselectivity to favor the formation of the desired equatorial alcohol (cis-diol) over the axial alcohol (trans-diol). psu.edu The resulting compound displayed the expected potency, confirming the precise stereochemical arrangement needed for effective enzyme inhibition. psu.edu Further studies on the ring-opening of epoxides derived from 4-(benzyloxy)cyclohexene also show that the remote benzyloxy group can control the regioselectivity of the reaction. lookchem.com

Table 2: Diastereoselectivity in the Reduction of a 4-Benzyloxycyclohexanone Intermediate

Reagent Conditions Temperature Ratio of Desired (cis) to Undesired (trans) Diol Source
Borohydride Standard - Undesired product favored psu.edu

Target Identification and Mechanism of Action Studiessmolecule.com

Identifying the molecular targets of a compound and elucidating its mechanism of action are crucial steps in drug development. For this compound derivatives, this research has pointed towards interactions with specific biological systems.

Interactions with Biological Macromoleculessmolecule.com

Biological macromolecules, such as proteins and nucleic acids, are the primary targets for most drugs. opentextbc.ca The functional groups on this compound derivatives, including the hydroxyl and benzyloxy groups, allow for a variety of interactions with these large molecules. ontosight.ai Studies have shown that this compound itself has been investigated for its capacity to act as an active site within biomolecules like proteins. biosynth.com

A key derivative, 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, is a precursor in the synthesis of O-desmethylvenlafaxine, an active metabolite of the antidepressant drug venlafaxine (B1195380). smolecule.com Interaction studies suggest that this class of compounds can influence neurotransmitter systems, specifically the serotonin (B10506) and norepinephrine (B1679862) pathways, which are critical in the regulation of mood. smolecule.com This interaction with protein-based neurotransmitter transporters is central to their mechanism of action.

Exploration of Therapeutic Potential

The structural features of this compound derivatives have made them subjects of research for potential therapeutic uses, most notably in the field of mental health.

Antidepressant-Related Researchontosight.ai

The most significant area of therapeutic exploration for these compounds is in the development of antidepressants. frontiersin.org This is primarily due to the role of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol as a direct precursor to a metabolite of venlafaxine. smolecule.com Venlafaxine is a well-established antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its mechanism involves blocking the transporter proteins responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors. The biological activity of the venlafaxine precursor, which contains the core this compound structure, is linked to its ability to interact with these same neurotransmitter systems. smolecule.com This connection firmly places this compound derivatives within the scope of antidepressant research.

Inhibitors of Key Enzymes (e.g., Inositol Monophosphatase)

Inositol monophosphatase (IMPase) is a crucial enzyme in the phosphoinositide signaling pathway, responsible for hydrolyzing inositol monophosphates to produce free inositol. psu.edu This pathway is implicated in the pathophysiology of bipolar disorder, making IMPase a significant therapeutic target for which lithium is a known, albeit problematic, inhibitor. psu.edupsu.edu Research has identified derivatives of this compound as key precursors in the synthesis of potent IMPase inhibitors.

A pivotal intermediate, (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, has been efficiently synthesized from (-)-quinic acid. psu.edursc.orgresearchgate.net This homochiral epoxide serves as a fundamental building block for creating a variety of IMPase inhibitors. psu.edursc.org For instance, it was utilized to prepare (1R,2R,4R,6R)-(O6-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate, a compound that was predicted and subsequently confirmed to be a submicromolar competitive inhibitor of IMPase. psu.edursc.org This confirmed the specific stereochemical requirements necessary for effective inhibition of the enzyme. psu.edursc.org

Further synthetic modifications of these benzyloxycyclohexanol-derived intermediates have led to the development of other inhibitors. By stereoselectively opening the epoxide ring with various alcohols, researchers have synthesized compounds like (1S,2R,4S,6R)-2,4-bis(benzyloxy)-6-isopropyloxycyclohexanol and evaluated related phosphate (B84403) derivatives for their inhibitory action. rsc.org This line of research demonstrates the utility of the this compound framework in designing molecules that can effectively interact with the active site of IMPase, offering alternatives to traditional therapies. psu.edu

Table 1: this compound Derivatives as Inositol Monophosphatase (IMPase) Inhibitor Precursors
Compound/IntermediateStarting MaterialRole/SignificanceReference
(+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol(-)-Quinic acidKey homochiral intermediate for the synthesis of IMPase inhibitors. psu.edursc.orgresearchgate.net rsc.org, psu.edu, researchgate.net
(1R,2R,4R,6R)-(O6-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate(+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-olA potent, submicromolar competitive inhibitor of IMPase. psu.edursc.org rsc.org, psu.edu
(1S,2R,4S,6R)-2,4-bis(benzyloxy)-6-isopropyloxycyclohexanol(+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-olAn alcoholysis product used in the synthesis of further inhibitor analogues. rsc.org rsc.org
(1R,2R,4R,6R,2′S)-6-(1′-hydroxy-3′-phenylpropan-2-yloxy)-2,4-dihydroxycyclohexyl phosphate(+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-olAn evaluated IMPase inhibitor. rsc.org rsc.org

Antimicrobial Activity of Cyclohexanol Derivatives

The search for new antimicrobial agents has led researchers to investigate a wide array of chemical scaffolds, including derivatives of cyclohexanol. The presence of a benzyloxy group in these structures has been explored for its potential to modulate antimicrobial activity.

Recent studies have focused on the synthesis of novel cyclohexenone derivatives derived from benzyloxy chalcones. researchgate.netnih.gov These compounds were synthesized via a NaOH-catalyzed addition-ring closure reaction between chalcones and ethyl acetoacetate. nih.gov The resulting cyclohexenone derivatives, which incorporate a 4-(benzyloxy)phenyl moiety, were tested for their in-vitro antibacterial and antifungal activities using the broth microdilution technique. researchgate.netnih.gov The results indicated that these compounds exhibited promising responses against various bacteria and fungi. researchgate.netnih.gov Notably, derivatives featuring a fluorine substituent on the para position of a phenyl ring were particularly effective against Staphylococcus aureus, Escherichia coli, and Candida albicans, inhibiting microbial growth at lower concentrations than standard controls like Ciprofloxacin HCl and Fluconazole. nih.gov

Other related structures, such as pyrazoline derivatives, have also been evaluated. turkjps.org A study involving (5-(4-(benzyloxy)phenyl)-3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone showed moderate antimicrobial activity against a panel of bacteria and fungi, suggesting that the benzyloxy-phenyl-pyrazoline scaffold could be a starting point for developing more potent agents. turkjps.org Broader research into functionally substituted cyclohexane (B81311) derivatives has also shown that they are active against Gram-positive bacteria, with activity levels comparable to some established antibiotics. cabidigitallibrary.org

Table 2: Antimicrobial Activity of Cyclohexanol and Related Derivatives
Compound ClassKey Structural FeaturesTested PathogensObserved ActivityReference
Cyclohexenone DerivativesDerived from 4-(benzyloxy)phenyl chalcones; some with fluoro-substituents.S. aureus, E. coli, C. albicansPromising antibacterial and antifungal responses; fluoro-derivatives were most forceful. nih.gov researchgate.net, nih.gov
Pyrazoline DerivativesContaining a 5-(4-(benzyloxy)phenyl) group.Various bacteria and fungi.Moderate antimicrobial activity found in a wide range (MIC 32-512 µg/mL). turkjps.org turkjps.org
Bridged Bicyclic MorpholinesN-substituted with groups like cyclohexomethyl and phenylethyl.S. aureus, E. coli, P. aeruginosa, A. flavus, C. keratinophilum, C. albicansPromising activity against tested bacterial and fungal strains.
General Cyclohexane DerivativesVarious functionalized cyclohexane triones and diamines.Gram-positive bacteria (e.g., B. subtilis, S. aureus)Active against Gram-positive bacteria, comparable to some antibiotics. cabidigitallibrary.org cabidigitallibrary.org

Anticancer and Anti-inflammatory Properties of Related Structures

The structural framework of benzyloxy-substituted cyclic compounds has been a fertile ground for the discovery of agents with potential anticancer and anti-inflammatory effects.

Anticancer Properties

Research into compounds structurally related to this compound has uncovered significant anticancer potential. A notable example is (2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanone, a synthetic organic compound that has been investigated for its therapeutic applications, including anticancer properties. ontosight.ai The presence of the benzyloxy groups is a key feature contributing to its potential biological activity. ontosight.ai

Furthermore, extensive research on benzyloxybenzaldehyde derivatives has demonstrated their efficacy against cancer cell lines. researchgate.net A series of these derivatives showed significant activity against the human leukemia (HL-60) cell line, with some compounds being potent at micromolar concentrations. researchgate.net Structure-activity relationship (SAR) studies have indicated that the benzyloxy group is often crucial for augmenting the antiproliferative or cytotoxic effects of these molecules. researchgate.netnih.gov For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent compound in one study, inducing apoptosis and arresting the cell cycle in cancer cells. researchgate.net In a different series, 4-phenoxy-phenyl isoxazoles containing a para-benzyloxy group were designed as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism. nih.gov These compounds exhibited potent in-vitro antiproliferative activity against several cancer cell lines. nih.gov

Table 3: Anticancer Activity of Structures Related to this compound
Compound Class/NameKey Structural FeaturesMechanism/TargetObserved ActivityReference
(2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanoneCyclohexanone core with two benzyloxy-substituted benzylidene groups.General anticancer potential.Studied for potential therapeutic applications in cancer. ontosight.ai ontosight.ai
Benzyloxybenzaldehyde DerivativesBenzaldehyde with a benzyloxy group at various positions.Induces apoptosis; cell cycle arrest at G2/M phase.Significant activity against HL-60 leukemia cells at 1-10 µM. researchgate.net researchgate.net
4-Phenoxy-phenyl IsoxazolesIsoxazole core with a 4-(benzyloxy)phenoxy group.Acetyl-CoA Carboxylase (ACC) inhibitors.Potent antiproliferative activity against A549, HepG2, and MDA-MB-231 cell lines. nih.gov nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of cyclohexanol-related structures has also been an area of active investigation. Diarylpentanoids, which are structurally related to chalcones and can incorporate a cyclohexanone moiety, have demonstrated a wide range of biological activities including anti-inflammatory effects. mdpi.com In one study, diarylpentanoid derivatives with benzyloxy groups were found to be more potent inhibitors of interleukin-6 (IL-6) production compared to their counterparts without this group. mdpi.com This suggests that the benzyloxy moiety can significantly enhance anti-inflammatory activity within this class of compounds. mdpi.com

Additionally, research on 4-(4-Hydroxyphenyl)cyclohexanone, a related structure, has shown that its derivatives can inhibit inflammatory pathways in vitro. This indicates that the substituted cyclohexanone core is a viable scaffold for developing new agents to treat inflammatory diseases. cmu.ac.th The anti-inflammatory properties of various plant extracts containing numerous compounds, including those with cyclic structures, further justify the exploration of these scaffolds as potential anti-inflammatory agents. cmu.ac.th

Table 4: Anti-inflammatory Activity of Structures Related to this compound
Compound ClassKey Structural FeaturesMechanism/TargetObserved ActivityReference
DiarylpentanoidsCyclohexanone or other C5 bridge; benzyloxy substitutions on piperidone motif.Inhibition of Interleukin-6 (IL-6) production.Benzyloxy-substituted derivatives showed more potent IL-6 inhibition. mdpi.com mdpi.com
4-(4-Hydroxyphenyl)cyclohexanone DerivativesCyclohexanone core with a hydroxyphenyl group.Inhibition of inflammatory pathways.Demonstrated anti-inflammatory properties in in-vitro studies.
General Plant-derived CompoundsVarious phytochemicals including flavonoids and phenols.Membrane stabilization and anti-hemolytic activities.Extracts containing cyclic compounds show potential as anti-inflammatory agents. cmu.ac.th cmu.ac.th

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Benzyloxy protons appear as a singlet at δ 4.5–5.0 ppm. Cyclohexanol ring protons show complex splitting between δ 1.2–2.5 ppm, with the hydroxyl proton (broad peak) near δ 1.5–2.0 ppm.
    • ¹³C NMR : The benzyloxy carbon resonates at δ 70–75 ppm, while the cyclohexanol carbons range from δ 20–40 ppm.
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹).
    Crystallographic data (e.g., ) can confirm molecular geometry and hydrogen-bonding patterns .

How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Advanced
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

Standardize Assays : Use validated protocols (e.g., OECD guidelines in ) and include positive/negative controls.

Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies.

Metabolic Stability : Assess metabolic pathways using liver microsomes (referenced in ) to identify degradation products that may affect activity .

What are the typical applications of this compound in organic synthesis?

Basic
This compound serves as:

  • A protective group precursor for hydroxyl moieties in multi-step syntheses.
  • A chiral intermediate in enantioselective reactions, leveraging its cyclohexanol backbone.
  • A building block for pharmaceuticals (e.g., analogs in ) or liquid crystals (e.g., benzoate derivatives in ) .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Q. Advanced

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to enforce stereocontrol during benzylation.
  • Low-Temperature Conditions : Reduce thermal energy to minimize epimerization (e.g., -20°C reactions).
  • Chiral HPLC : Monitor enantiopurity using columns with chiral stationary phases (referenced in ). Studies on related cyclohexanol derivatives () emphasize steric hindrance to stabilize stereocenters .

How does the benzyloxy group influence the solubility and stability of this compound in different solvents?

Basic
The benzyloxy group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. Stability studies (e.g., ) recommend storing the compound under inert atmospheres to prevent oxidation. Solubility parameters can be predicted using computational tools like Hansen solubility parameters .

What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Model transition states for benzylation or oxidation reactions (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to reactivity trends. Crystallographic data () provide structural inputs for these models .

How can researchers design experiments to study the metabolic fate of this compound in biological systems?

Q. Advanced

Radiolabeling : Incorporate ¹⁴C at the benzyloxy group to track metabolic products.

Mass Spectrometry (LC-MS/MS) : Identify phase I/II metabolites (e.g., glucuronides).

In Vitro Models : Use hepatocyte cultures (referenced in ) to assess hepatic clearance. Compare results with in silico ADMET predictions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification at Scale : Replace column chromatography with distillation or crystallization.
  • Safety : Address exothermicity during benzylation (refer to safety protocols in ).
  • Cost-Efficiency : Optimize catalyst recycling (e.g., Pd/C recovery in hydrogenation steps). Pilot studies using microreactors () can streamline process intensification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.